molecular formula C20H19FN2O4S B2390596 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 946246-47-5

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2390596
CAS RN: 946246-47-5
M. Wt: 402.44
InChI Key: PFNVYALMDCSRML-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole group, a morpholino group, and a fluorophenylsulfonyl group. Indoles are a class of compounds that are part of many biologically active substances, including certain amino acids and neurotransmitters. The morpholino group is a common feature in many pharmaceuticals and is known to enhance solubility and bioavailability. The fluorophenylsulfonyl group is a type of sulfonyl group, which is often used in medicinal chemistry due to its ability to form stable, biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and morpholino moieties, followed by the introduction of the fluorophenylsulfonyl group. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and morpholino groups could potentially result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The indole group is known to undergo electrophilic substitution reactions, while the morpholino group can participate in a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and lipophilicity .

Scientific Research Applications

  • Antimicrobial Activity : A study by Janakiramudu et al. (2017) investigated sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, which is an intermediate of the antibiotic drug linezolid. These compounds exhibited promising antimicrobial activity against various bacteria and fungi, with certain derivatives showing potent effects in the minimum inhibitory concentration range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).

  • Anticancer Properties : Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives, including a morpholine heterocyclic ring. These compounds were screened for their anticancer activity against human breast cancer cell lines. One particular compound showed significant inhibition of cancer cell proliferation with low toxicity to noncancerous cells, suggesting a potential for selective cancer therapy (Gaur et al., 2022).

  • Antibiotic Activity Modulation : Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of various bacteria and fungi. Their findings indicate potential applications in enhancing the effectiveness of other antibiotics (Oliveira et al., 2015).

  • Electrophoretic and Biocompatible Polymers : Hayashi and Takasu (2015) discussed the synthesis of electrophoretic poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides. These polymers, when hybridized with bioactive glass, showed potential for biocompatible coatings and medical applications (Hayashi & Takasu, 2015).

  • Anion-Exchange Membrane Development : Morandi et al. (2015) developed novel morpholinium-functionalized anion-exchange blend membranes. These membranes demonstrated excellent thermal stability and alkaline stability, making them suitable for electrochemical applications like alkaline fuel cells (Morandi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities associated with indoles and morpholino-containing compounds. It could be explored for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c21-15-5-7-16(8-6-15)28(25,26)19-13-23(18-4-2-1-3-17(18)19)14-20(24)22-9-11-27-12-10-22/h1-8,13H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVYALMDCSRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

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